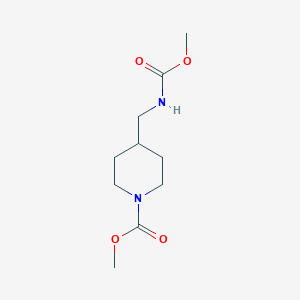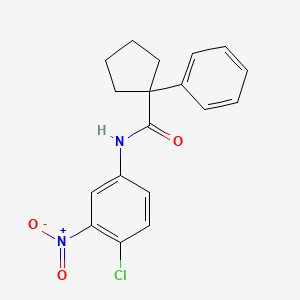
N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide” is a chemical compound . Unfortunately, there is limited information available about this compound.
Molecular Structure Analysis
The molecular formula of “N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide” is C18H17ClN2O3 and its molecular weight is 344.79 .Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
Research has explored the synthesis of novel formamide derivatives for potential applications in agriculture and organic chemistry. For example, Li Yuan-xiang et al. (2011) synthesized thirteen novel formamide derivatives to assess their herbicidal activities, although no significant activity was found at the tested concentrations (Li Yuan-xiang, 2011). Similarly, studies on the synthesis of chloramphenicol via new intermediates involving formamide derivatives indicate the role of these compounds in the production of antibiotics (B. Hazra, V. Pore, S. P. Maybhate, 1997).
Catalysis and Green Chemistry
Formamides have been used as catalysts and solvents in green chemistry. Ishida and Haruta (2009) demonstrated the use of gold nanoparticles supported on NiO to catalyze the N-formylation of amines with methanol and molecular oxygen, showcasing an environmentally friendly method for producing formamides (T. Ishida, M. Haruta, 2009). Additionally, the synthesis of N-formylmorpholine as a green solvent highlights the chemical stability and non-toxicity of formamide derivatives, further promoting their utility in organic synthesis (N. Ghasemi, 2018).
Advanced Organic Synthesis Techniques
The chemical versatility of formamides is illustrated through their use in complex organic synthesis processes. For instance, the Lewis acid-catalyzed cyclization of phenyl isocyanides to form 1-formyl-1,2-dihydroquinoline derivatives exemplifies the innovative approaches in synthesizing heterocyclic compounds using formamide intermediates (K. Kobayashi et al., 1995).
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-15-9-8-14(12-16(15)21(23)24)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILMPMFNHDHABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)
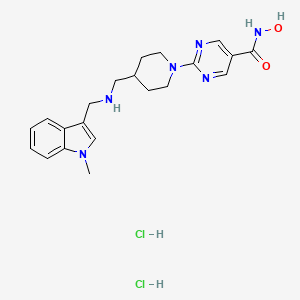

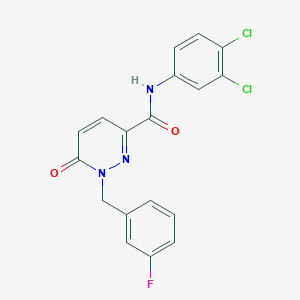
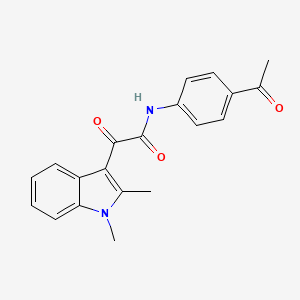
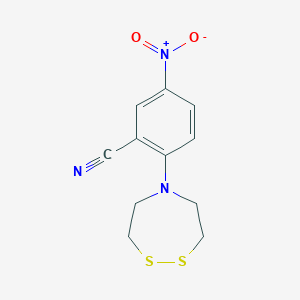
![1-Benzyl-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-one](/img/structure/B2689695.png)
![N-(4-chlorophenyl)-3-ethyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2689696.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2689699.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2689702.png)

